molecular formula C17H13FN2O3 B2696077 (2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-03-2

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2696077
CAS RN: 325857-03-2
M. Wt: 312.3
InChI Key: FTNOVAQUXRDJRB-JZJYNLBNSA-N
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Description

(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FCIM, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively researched for its potential therapeutic applications in various diseases.

Scientific Research Applications

Fluorescence Probes for Organelle Imaging

A class of small molecule fluorophores, including 2-iminocoumarin-3-carboxamide derivatives, was developed for selective staining of organelles in living cells. These fluorescent probes are cell membrane permeable and exhibit low cytotoxicity, making them suitable for biological imaging applications (Guo et al., 2011).

Potential Cytotoxic Agents

Novel 2-imino-2H-chromene-3(N-aryl)carboxamides were investigated for their cytotoxic activity against several human cancer cell lines. Substituents were introduced on the aryl and chromene rings of iminocoumarin to examine the impact of lipophilicity and electronic properties on cytotoxicity (Gill et al., 2016).

Eco-Friendly Synthesis

A series of 2-imino-2H-chromene-3-carboxamides were synthesized using an eco-friendly approach. This method involved Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous sodium carbonate at room temperature (Proença & Costa, 2008).

Antimicrobial Activity

A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides exhibited antimicrobial activity. These compounds were synthesized via the reaction of 2,4-dihydroxybenzaldehyde with cyanoacetic acid arylamides, demonstrating their potential as antimicrobial agents (Ukhov et al., 2021).

Photochemical and Thermal Reactions

The photochromic behavior of a related compound, 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, was explored through 19F NMR spectroscopy. This study provided insights into the mechanisms of photocoloration, photobleaching, and thermal relaxation, relevant to understanding the photochemical properties of similar chromene derivatives (Delbaere et al., 2003).

Sensor Development

An iminocoumarin fluorophore was used to develop a ratiometric fluorescence probe for zinc ion imaging, highlighting its application in the development of selective and sensitive chemical sensors (Komatsu et al., 2007).

Synthesis and Characterization

The synthesis and characterization of fluoro-functionalized imines, including (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol, were conducted. These compounds were analyzed for their stability, intramolecular interactions, and potential applications in nonlinear optical (NLO) fields (Ashfaq et al., 2022).

properties

IUPAC Name

2-(2-fluorophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNOVAQUXRDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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